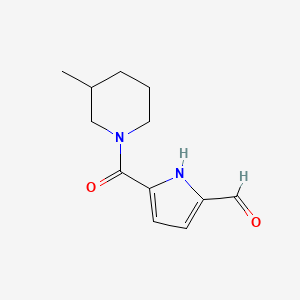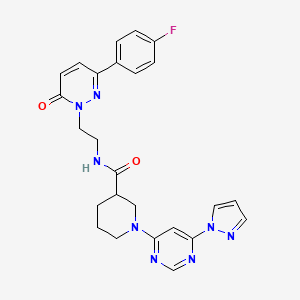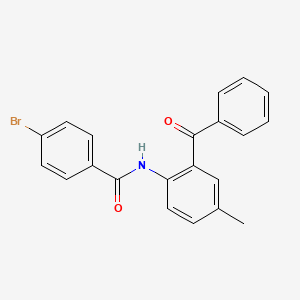![molecular formula C14H13N5O2S B2856661 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207028-56-5](/img/structure/B2856661.png)
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[c][1,2,5]thiadiazole derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also used in the design and preparation of highly sensitive and selective luminescent probes to detect primary aromatic amines .
Synthesis Analysis
The synthesis of benzo[c][1,2,5]thiadiazole derivatives often involves introducing an electron-deficient monomer into a 2D framework . The synthetic strategy can entail the use of Sonogashira and Stille reactions based on the different aromatic natures of the cores .Molecular Structure Analysis
The molecular structure of benzo[c][1,2,5]thiadiazole derivatives is characterized by a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich molecules .Chemical Reactions Analysis
The chemical reactions involving benzo[c][1,2,5]thiadiazole derivatives often result in high sensitivity and selectivity for detection by fluorescence quenching .Physical And Chemical Properties Analysis
Benzo[c][1,2,5]thiadiazole derivatives exhibit high stability, high porosity, and high fluorescence performance .Applications De Recherche Scientifique
Anti-Inflammatory Applications
The compound’s structure suggests potential efficacy in modulating inflammatory responses. Polyunsaturated fatty acids (PUFAs), particularly omega-3 and omega-6, play a significant role in inflammation and cancerogenesis. The balance between these PUFAs is crucial for maintaining health, and the compound could be involved in the synthesis or modulation of these fatty acids, thereby influencing inflammatory processes .
Cancer Research
Given the relationship between inflammation and cancer, this compound may have applications in cancer research. It could be used to study the effects of PUFAs on cancer cells, particularly in understanding how dietary fats influence tumor proliferation and metastasis .
Antimalarial Drug Development
The compound’s similarity to known inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) suggests it could serve as a scaffold for developing new antimalarial drugs. PfDHODH is a validated target for malaria treatment, and the compound could be modified to improve efficacy and selectivity .
Photocatalysis in Organic Synthesis
This compound could be involved in photocatalyst-free visible-light-triggered amination reactions. Such applications are valuable in organic synthesis, providing a method to form carbon-nitrogen bonds without the need for traditional catalysts .
Mécanisme D'action
Target of Action
The compound, also known as N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide, is a member of the benzo[c][1,2,5]thiadiazole (BTZ) group . BTZ-based compounds have been extensively researched for their use in photovoltaics and as fluorescent sensors . They are known to act as electron acceptors , making them potential targets for electron-rich molecules.
Mode of Action
The BTZ motif in the compound acts as a strongly electron-accepting moiety . By varying the donor groups while keeping the BTZ acceptor group the same, the optoelectronic and photophysical properties of the compound can be systematically modified . This allows the compound to interact with its targets in a specific manner, leading to changes in the targets’ electron distribution.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, BTZ-based compounds have been used as photocatalysts , enabling organic transformations through photoredox catalysis . The compound’s electron-accepting properties can facilitate these transformations, affecting the downstream effects of the involved biochemical pathways.
Pharmacokinetics
The compound’s optoelectronic and photophysical properties, which can be modified by varying its donor groups , may influence its bioavailability.
Result of Action
The compound’s action results in changes in the electron distribution of its targets, which can enable organic transformations through photoredox catalysis . This can lead to various molecular and cellular effects, depending on the specific targets and pathways involved.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the use of light as a “traceless” reagent has been discussed in the context of environmentally sustainable chemistry . The compound’s performance as a photocatalyst can be influenced by the presence and intensity of light .
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-13-3-1-7-16-19(13)8-2-6-15-14(21)10-4-5-11-12(9-10)18-22-17-11/h1,3-5,7,9H,2,6,8H2,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWELCQSGQUIJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2856578.png)


![N-[[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2856581.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2856582.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2856584.png)
![2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2856585.png)



![3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2856592.png)


